

An In-depth Technical Guide to C.I. Vat Blue 22

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Compound of Interest

Compound Name: C.I. Vat blue 22

Cat. No.: B1606642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and application of **C.I. Vat Blue 22**, a synthetic vat dye belonging to the violanthrone class of compounds.

Core Compound Information

C.I. Vat Blue 22 is a complex organic molecule primarily used as a colorant for cellulosic fibers. Its robust chemical structure imparts high fastness properties, making it a subject of interest in materials science and dye chemistry.

Molecular Formula: $C_{34}H_{12}Cl_4O_2$

The molecular structure is a chlorinated derivative of violanthrone (also known as dibenzanthrone).^[1]

Physicochemical Data

A summary of the key quantitative data for **C.I. Vat Blue 22** is presented in Table 1.

Property	Value	Reference
C.I. Name	Vat Blue 22	[1]
C.I. Number	59820	[1]
CAS Number	6373-20-2	[1]
Molecular Formula	C ₃₄ H ₁₂ Cl ₄ O ₂	[1]
Molecular Weight	594.27 g/mol	[1]
Appearance	Dark blue powder	[1]
Solubility	Insoluble in water	

Synthesis of C.I. Vat Blue 22

The synthesis of **C.I. Vat Blue 22** is a two-stage process. The first stage involves the synthesis of the violanthrone backbone, followed by a chlorination step.

Stage 1: Synthesis of Violanthrone (Precursor)

A representative experimental protocol for the synthesis of violanthrone is as follows:

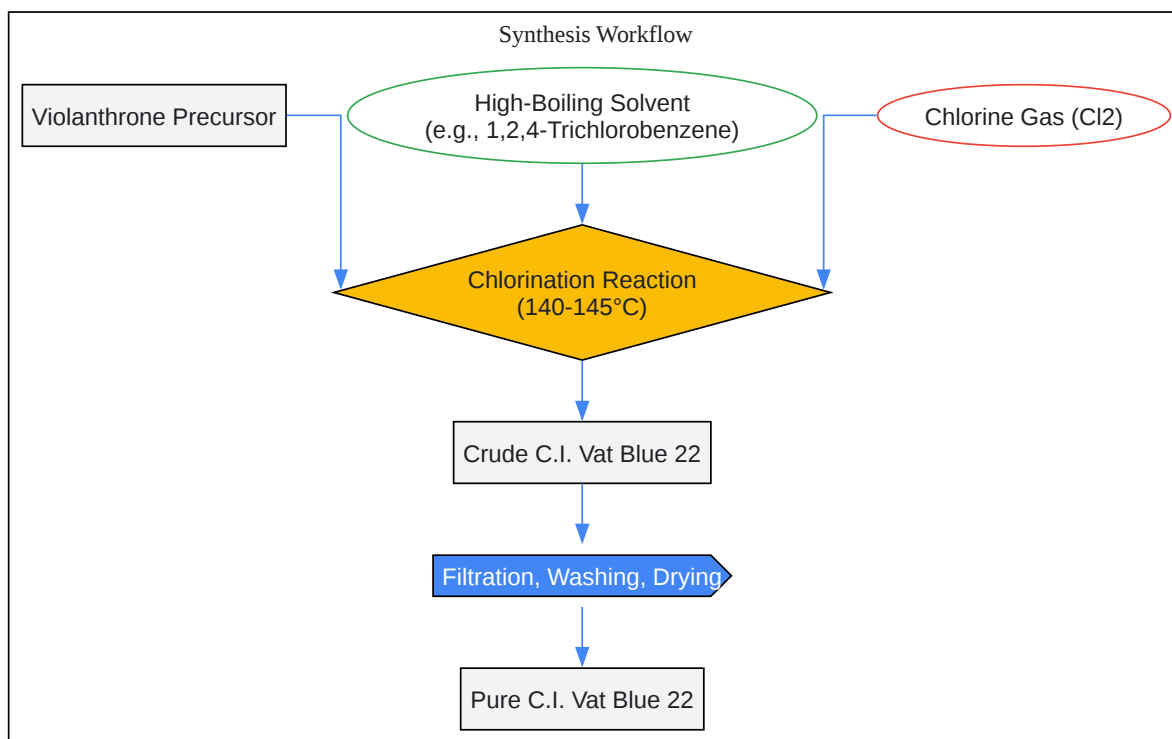
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminoanthraquinone and glycerol.
- **Reaction Conditions:** Heat the mixture in the presence of a dehydrating agent (e.g., sulfuric acid) and a condensing agent.
- **Work-up:** After the reaction is complete, the mixture is cooled and poured into water. The solid violanthrone precipitate is collected by filtration, washed with water until neutral, and dried.

Stage 2: Chlorination of Violanthrone

The manufacturing method for **C.I. Vat Blue 22** involves the chlorination of the violanthrone precursor, Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione.[1]

A representative experimental protocol is as follows:

- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend the dried violanthrone powder in a high-boiling point inert solvent such as 1,2,4-trichlorobenzene or phthalic anhydride.^[1]
- **Chlorination:** Heat the suspension to 140-145°C.^[1] Introduce a controlled stream of chlorine gas into the reaction mixture. The progress of the chlorination can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the desired degree of chlorination is achieved, the reaction mixture is cooled. The chlorinated product, **C.I. Vat Blue 22**, precipitates out of the solvent.
- **Purification:** The crude product is collected by filtration, washed with a suitable solvent to remove unreacted starting material and residual solvent, and then dried.



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Synthesis Workflow for **C.I. Vat Blue 22**.

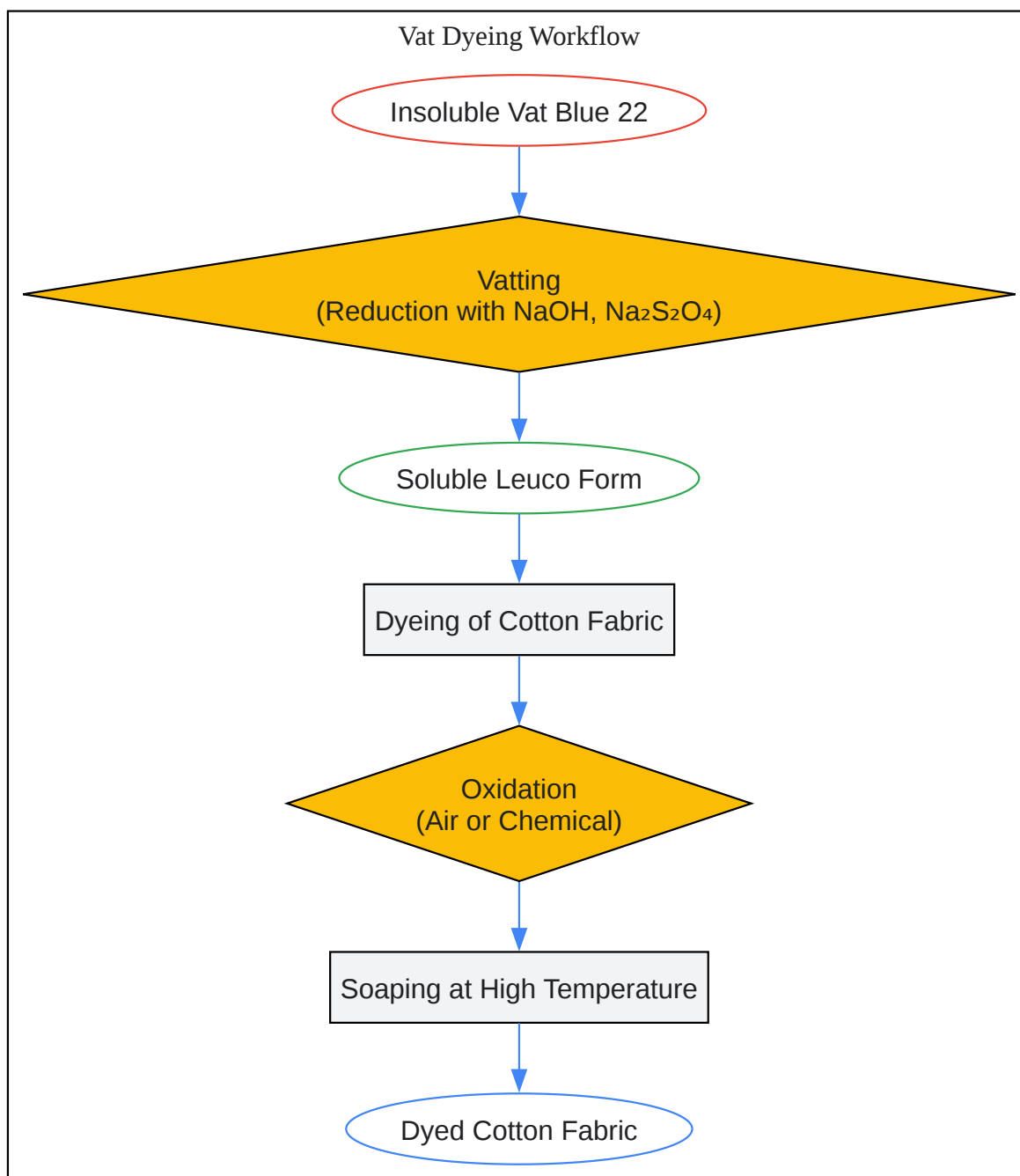
Application in Textile Dyeing

C.I. Vat Blue 22 is applied to cellulosic fibers like cotton using the vat dyeing method. This process involves the temporary reduction of the insoluble dye to a water-soluble "leuco" form, which has an affinity for the fiber. Subsequent oxidation reforms the insoluble dye, trapping it within the fiber matrix.

Experimental Protocol for Cotton Dyeing

- Fabric Preparation: Begin with scoured and bleached cotton fabric to ensure uniform dye uptake.
- Vatting:
 - Prepare a stock solution by pasting the **C.I. Vat Blue 22** powder with a dispersing agent and a small amount of warm water.
 - In the main dye bath, add the required amount of water, a wetting agent, and a sequestering agent.
 - Add the dye paste to the bath.
 - Bring the temperature to 50-60°C.
 - Add sodium hydroxide (caustic soda) to achieve the necessary alkalinity.
 - Gradually add a reducing agent, typically sodium hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$), until the dye is fully reduced to its soluble leuco form. This is often indicated by a distinct color change.[\[2\]](#)
- Dyeing:
 - Immerse the prepared cotton fabric in the leuco dye bath.
 - Maintain the temperature at 50-60°C for 45-60 minutes to allow for dye penetration and fixation.[\[2\]](#)[\[3\]](#)
 - An electrolyte, such as sodium chloride, can be added to enhance dye exhaustion.[\[3\]](#)
- Oxidation:
 - Remove the fabric from the dye bath and squeeze out excess liquor.
 - Expose the fabric to air (air oxidation) or treat it with a chemical oxidizing agent like hydrogen peroxide or sodium perborate in a fresh bath. This step converts the soluble leuco dye back to its original insoluble pigment form, fixing the color.[\[4\]](#)
- Soaping:

- To improve fastness properties and remove any loose surface dye, treat the dyed fabric in a boiling solution containing a non-ionic detergent.^[4]
- Rinse the fabric thoroughly with hot and then cold water.
- Drying: Dry the finished dyed fabric.



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General Workflow for Vat Dyeing of Cotton.

Analytical Characterization

UV-Visible Spectroscopy

The UV-Vis spectrum of the violanthrone chromophore, the parent structure of **C.I. Vat Blue 22**, exhibits characteristic absorption bands in the visible region. For violanthrone itself, absorption maxima have been reported around 535 nm and 580 nm.[5] The introduction of chloro-substituents is expected to cause a shift in these absorption maxima.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of **C.I. Vat Blue 22** and for monitoring the course of its synthesis. A reversed-phase HPLC method would be suitable for its analysis.

Representative HPLC Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: A UV-Vis or Diode Array Detector (DAD) set to monitor the absorbance in the visible range (e.g., 550-650 nm).

The development of a specific HPLC method would require optimization of the mobile phase composition, gradient profile, and flow rate to achieve adequate separation of **C.I. Vat Blue 22** from its precursors and potential by-products.

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